molecular formula C15H14ClNO2 B097004 N-(4-Benzyloxy-phenyl)-2-chloro-acetamide CAS No. 19514-92-2

N-(4-Benzyloxy-phenyl)-2-chloro-acetamide

Cat. No. B097004
CAS RN: 19514-92-2
M. Wt: 275.73 g/mol
InChI Key: TUTQONMCEZLRPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acetamide derivatives involves reactions with aminophenyl compounds and chlorophenoxy or isopropylphenoxy acetic acids in the presence of dry dichloromethane, lutidine, and TBTU in cooled conditions . The yields are generally good, and the reactions are followed by recrystallization to purify the products. For example, N-phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized using 4-chlorophenol and N-phenyl dichloroacetamide . The reaction conditions, such as temperature, time, and feed composition, are optimized to maximize yields.

Molecular Structure Analysis

X-ray diffraction techniques are commonly used to determine the crystal structures of the synthesized compounds . These structures are further optimized using density functional theory (DFT) calculations to compare with experimental data. The molecular geometry, vibrational frequencies, and chemical shift values are calculated to understand the ground state properties of these molecules .

Chemical Reactions Analysis

The acetamide derivatives participate in various chemical reactions. For instance, N-(2-hydroxyphenyl)acetamide reacts with methyl(organyl)dichlorosilanes to form silaheterocyclic benzoxazasiloles, which exist in equilibrium with benzodioxazasilepines . These compounds can undergo further reactions, such as hydrolysis to form silanols or react with alcohols to transform into silanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are characterized using spectroscopic techniques such as MS, FT-IR, NMR, and UV-visible . The anti-inflammatory and anticancer activities of some derivatives are confirmed by in silico modeling studies targeting specific receptors or domains . The electronic structure is analyzed through frontier molecular orbitals (HOMO and LUMO) to understand charge transfer within the molecules . Hirshfeld surface analysis and energy frameworks are used to investigate the stability and intermolecular interactions in the crystal .

Relevant Case Studies

The papers provide case studies of the synthesized compounds, including their anti-inflammatory and anticancer activities. For example, an indole acetamide derivative was confirmed to have anti-inflammatory activity by targeting COX-1 and COX-2 domains . Another compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, showed anticancer activity by targeting the VEGFr receptor . These studies are crucial for understanding the potential therapeutic applications of these compounds.

Scientific Research Applications

  • Specific Scientific Field : Medicinal Chemistry, specifically in the treatment of prostate cancer .
  • Summary of the Application : “N-(4-Benzyloxy-phenyl)-2-chloro-acetamide” derivatives have been discovered as novel antagonists of the human androgen receptor (AR). These compounds target the Activation Function 2 (AF2) region of the AR, which is a link between the AR and its transcriptional function .
  • Methods of Application or Experimental Procedures : The study involved the development of a series of N-(4-Benzyloxy-phenyl)-2-chloro-acetamide derivatives. One of these, compound T1-12, showed excellent AR antagonistic activity and peptide displacement activity .
  • Results or Outcomes : Compound T1-12 demonstrated an IC50 (half maximal inhibitory concentration) of 0.47 μM for AR antagonistic activity and an IC50 of 18.05 μM for peptide displacement activity. In an in vivo LNCaP xenograft study, T1-12 effectively inhibited tumor growth when administered intratumorally .

This study represents the first successful attempt to identify a small molecule targeting the AR AF2 with submicromolar AR antagonistic activity by structure-based virtual screening. It provides important clues for the development of novel therapeutics for prostate cancer treatment .

properties

IUPAC Name

2-chloro-N-(4-phenylmethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c16-10-15(18)17-13-6-8-14(9-7-13)19-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTQONMCEZLRPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355250
Record name N-(4-Benzyloxy-phenyl)-2-chloro-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Benzyloxy-phenyl)-2-chloro-acetamide

CAS RN

19514-92-2
Record name N-(4-Benzyloxy-phenyl)-2-chloro-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19514-92-2
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